1,3-Bis(2-methoxyphenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-9-5-3-7-11(13)16-15(18)17-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLDWMVASPWDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304171 | |
| Record name | N,N'-bis(2-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226-63-7 | |
| Record name | NSC164419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-bis(2-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Crystallography and Supramolecular Assembly of 1,3 Bis 2 Methoxyphenyl Urea and Its Analogs
Single-Crystal X-ray Diffraction Analysis
Molecular Conformation and Dihedral Angles within the Aromatic Urea (B33335) Core
The conformation of diaryl ureas is largely defined by the rotational arrangement of the two aryl rings relative to the central urea plane. In a comprehensive study of diaryl ureas and their thio-analogs, it has been observed that diaryl ureas overwhelmingly adopt an anti-anti conformation, where both N-H bonds are positioned on opposite sides of the C=O bond. researchgate.net Conversely, diaryl thioureas exhibit greater conformational diversity, with a significant population adopting a syn-anti conformation. researchgate.net
For the analog, 1,3-Bis(2-methoxyphenyl)thiourea, single-crystal X-ray analysis shows the aromatic substituents adopting a syn and anti conformation with respect to the sulfur atom. researchgate.net The dihedral angles, which describe the rotation between different planes within the molecule, are crucial for defining this conformation. In the case of the thiourea (B124793) analog, the dihedral angles between the central thiourea unit and the attached 2-methoxyphenyl rings are 59.80(5)° and 73.41(4)°. researchgate.net The angle between the least-squares planes of the two aromatic rings is 56.83(4)°. researchgate.net
Table 1: Selected Dihedral Angles for 1,3-Bis(2-methoxyphenyl)thiourea
| Interacting Planes | Dihedral Angle (°) |
|---|---|
| Thiourea Plane & Phenyl Ring 1 | 59.80(5) |
| Thiourea Plane & Phenyl Ring 2 | 73.41(4) |
| Phenyl Ring 1 & Phenyl Ring 2 | 56.83(4) |
Data sourced from a 2011 study on 1,3-Bis(2-methoxyphenyl)thiourea. researchgate.net
Hydrogen Bonding Networks and Interactions
The supramolecular assembly of these compounds in the crystalline state is dominated by hydrogen bonds, which are highly directional interactions that guide the formation of predictable patterns.
Classical N—H···O and N—H···S Hydrogen Bonds
Classical hydrogen bonds, particularly the N—H···O interaction in ureas and N—H···S in thioureas, are fundamental to their crystal packing. Diaryl ureas are well-known for forming robust one-dimensional hydrogen-bonded chains or tapes. mdpi.com
In the crystal structure of the analog 1,3-Bis(2-methoxyphenyl)thiourea, the molecules form centrosymmetric dimers. researchgate.net These dimers are linked by pairs of classical N—H···S hydrogen bonds. researchgate.net This type of interaction is a recurring motif in the crystal structures of diaryl thioureas. wm.edu For example, in cyclic triurea and trithiourea derivatives, average H···O distances of 2.20 Å and H···S distances of 2.53 Å have been observed, respectively. nih.gov
Table 2: Hydrogen Bond Parameters in Diaryl (Thio)Urea Analogs
| Compound Type | Donor | Acceptor | Interaction | Distance (H···A) | Angle (N-H···A) |
|---|---|---|---|---|---|
| Cyclic Triurea Analog | N-H | O | N-H···O | 2.20 Å | 150° |
| Cyclic Trithiourea Analog | N-H | S | N-H···S | 2.53 Å | 178° |
Data sourced from a study on cyclic tri(thio)urea derivatives. nih.gov
Non-Classical C—H···π and N—H···π Interactions
Beyond classical hydrogen bonds, weaker, non-classical interactions also play a significant role in stabilizing the crystal lattice. These include C—H···π and N—H···π interactions, where a C-H or N-H bond points towards the electron-rich face of an aromatic ring.
For 1,3-Bis(2-methoxyphenyl)thiourea, one of the N-H protons engages in a classical N—H···S bond, while the other participates in an intermolecular N—H···π interaction with one of the phenyl rings. researchgate.net The shortest distance between the centroids of two aromatic systems in this structure was measured at 4.0958(8) Å. researchgate.net In other urea analogs, weak C—H···π interactions have been observed to help organize the molecules into a noncentrosymmetric arrangement. elsevierpure.com
Graph-Set Analysis of Hydrogen Bonding Motifs
Graph-set analysis is a systematic method used to describe and classify the patterns of hydrogen bonds in a crystal structure. nih.govresearchgate.net This approach identifies hydrogen-bonded motifs and assigns them a specific descriptor.
For the centrosymmetric dimers formed by N—H···S bonds in 1,3-Bis(2-methoxyphenyl)thiourea, the graph-set descriptor is R²₂(8) on the unitary level. researchgate.net The 'R' denotes a ring or cyclic motif, the subscript '2' indicates that two hydrogen-bond donors are involved, the superscript '2' means two acceptors are involved, and the number in parentheses, '8', is the total number of atoms in the ring. This R²₂(8) motif is a very common and stable hydrogen-bonding pattern found in many urea and thiourea derivatives. researchgate.netscispace.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 1,3-Bis(2-methoxyphenyl)urea |
| 1,3-Bis(2-methoxyphenyl)thiourea |
| 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea |
Crystal Packing Architectures
The crystal packing of this compound and its analogs is predominantly directed by strong hydrogen bonds and supplemented by weaker interactions, leading to well-defined supramolecular architectures.
Formation of Inversion Dimers and Extended Supramolecular Assemblies
Intercentroid Distances and Aromatic Stacking Interactions
In the crystal structure of 1,3-bis(2-methoxyphenyl)thiourea, the shortest intercentroid distance between two aromatic systems is reported to be 4.0958 (8) Å. researchgate.net This distance is indicative of π-π stacking interactions that help to organize the molecules in the crystal. For comparison, in N,N′-bis[(E)-4-cyanobenzylidene]urea, the crystal packing is stabilized by aromatic π–π stacking interactions with a centroid-to-centroid separation of 3.833 (4) Å. oup.com The presence and nature of substituents on the aromatic rings can significantly influence the strength and geometry of these stacking interactions. The methoxy (B1213986) groups in this compound are likely to play a role in modulating these interactions through steric and electronic effects.
Table 1: Crystallographic Data for 1,3-Bis(2-methoxyphenyl)thiourea
| Parameter | Value |
| Formula | C₁₅H₁₆N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.3187 (8) |
| b (Å) | 12.8628 (7) |
| c (Å) | 16.1168 (10) |
| β (°) | 103.790 (3) |
| V (ų) | 2882.8 (3) |
| Z | 8 |
| Shortest Intercentroid Distance (Å) | 4.0958 (8) |
Data sourced from a study on 1,3-Bis(2-methoxyphenyl)thiourea. researchgate.net
Crystal Engineering Principles and Control over Solid-State Structure
The field of crystal engineering aims to understand and control the assembly of molecules in the solid state to produce materials with desired properties. For N,N'-diaryl ureas, the predictability of the N-H···O hydrogen bond synthon makes them excellent candidates for the design of supramolecular architectures.
The control over the solid-state structure of these compounds can be achieved by systematically modifying the molecular structure. Factors such as the nature and position of substituents on the aryl rings can have a profound impact on the crystal packing. For instance, the introduction of different functional groups can lead to competition between various hydrogen bond donors and acceptors, potentially disrupting the common urea-urea hydrogen bonding tape and leading to the formation of different supramolecular motifs.
In some cases, the presence of other hydrogen bond acceptors in the molecule, such as pyridyl nitrogen atoms, can lead to the formation of alternative hydrogen-bonding patterns, deviating from the typical urea α-tape. The solvent used for crystallization can also play a crucial role, with the possibility of solvent molecules being incorporated into the crystal lattice and participating in the hydrogen-bonding network. The interplay between strong N-H···O hydrogen bonds and weaker interactions like C-H···π and π-π stacking provides a versatile toolkit for the crystal engineer to manipulate the assembly of these molecules in the solid state. A thorough understanding of these interactions is essential for the rational design of functional materials based on diaryl urea scaffolds.
Coordination Chemistry of 1,3 Bis 2 Methoxyphenyl Urea and Its Derivatives
Ligand Design and Structural Versatility
The design of ligands is a critical aspect of coordination chemistry, dictating the properties and reactivity of the resulting metal complexes. Polydentate ligands, in particular, are of significant interest as they often lead to more stable complexes and allow for the fine-tuning of the metal center's electronic and steric environment. nih.gov
The 1,3-bis(2-methoxyphenyl)urea molecule possesses several potential donor atoms that can coordinate with metal ions. The urea (B33335) scaffold itself contains two types of potential donor atoms: the carbonyl oxygen and the two amide nitrogens. rjpbcs.com The mode of coordination is often dependent on the nature of the metal ion. rjpbcs.comredalyc.org For instance, "harder" metal ions tend to coordinate to the "harder" oxygen donor, while "softer" metal ions may prefer the "softer" nitrogen donors. rjpbcs.com
In addition to the urea core, the two methoxy (B1213986) groups on the phenyl rings introduce additional potential donor sites through their oxygen atoms. The presence of these multiple donor atoms—the urea oxygen and nitrogens, and the methoxy oxygens—classifies this compound as a highly versatile ligand capable of acting in a mono- or multidentate fashion. researchgate.net This versatility allows for the formation of chelate rings of various sizes, contributing to the stability of the metal complexes. researchgate.net
A related thiourea (B124793) derivative, 1,3-bis(2-methoxyphenyl)thiourea, further expands the coordination possibilities. In this molecule, the thioketo group provides a sulfur donor atom, which, along with the secondary amino groups and methylether groups, makes it a highly adaptable ligand. researchgate.net
The structure of this compound allows it to act as a chelate ligand, forming stable ring structures with a metal ion. The ability to form these chelate rings significantly enhances the thermodynamic stability of the resulting metal complexes. researchgate.netnih.gov The combination of different donor atoms within the ligand structure, such as the N,O-bidentate coordination of 2-pyridyl urea derivatives, provides a molecular framework capable of accommodating a wide variety of metal centers with varying Lewis acidity. researchgate.netnih.govmdpi.com This adaptability is crucial for the design of complexes with specific properties and applications. hud.ac.uk
Metal Complexation Studies
The interaction of urea-based ligands with various metal ions has been a subject of extensive research, revealing diverse coordination modes and geometries.
Urea and its derivatives can coordinate to metal ions in several ways. The most common mode is as a monodentate ligand through the carbonyl oxygen atom. rjpbcs.comacs.org However, N,O-bidentate coordination, where both a nitrogen atom and the oxygen atom of the urea group are involved, has also been observed in a limited number of cases. rjpbcs.com In some instances, urea can even act as a bridging ligand, connecting two metal centers. rjpbcs.com
The specific coordination mode adopted often depends on the nature of the metal ion. For example, studies have shown that with platinum(II), urea coordinates through the nitrogen atoms, whereas with iron(III), zinc(II), and copper(II), it coordinates through the oxygen atom. rjpbcs.comredalyc.orgprimescholars.com In mixed ligand complexes containing urea and another ligand like glycine (B1666218) or asparagine, urea has been found to act as a neutral bidentate ligand, coordinating through both the carbonyl oxygen and an amine nitrogen. redalyc.orgredalyc.orgresearchgate.netunesp.br
The coordination of this compound with transition metals like copper, nickel, and silver has been explored, demonstrating the versatility of this ligand in forming various metal complexes. kent.ac.uk
The coordination of urea-based ligands to a metal center results in the formation of a coordination sphere with a specific geometry. The geometry is influenced by factors such as the coordination number of the metal ion, the size of the ligand, and electronic effects.
Octahedral geometry is commonly observed in urea complexes, particularly with transition metals. For instance, hexakis(urea)iron(III) complexes feature an octahedral arrangement with six urea ligands coordinating to the central iron ion through their oxygen atoms. acs.org In mixed ligand complexes of Co(II), Ni(II), and Cu(II) with urea and glycine or asparagine, an octahedral geometry is also proposed. redalyc.orgredalyc.orgresearchgate.netunesp.br
Distortions from ideal geometries are also frequent. For example, ESR spectra of some Cu(II) urea complexes indicate a distorted octahedral geometry. primescholars.com This distortion in Cu(II) complexes is often attributed to the Jahn-Teller effect. redalyc.org Molecular modeling studies of tungsten carbonyl complexes with N-methyl substituted ureas also suggest a distorted octahedral geometry. tandfonline.com While less common, tetrahedral geometries can also occur, particularly with smaller metal ions or bulky ligands.
The table below summarizes the coordination geometries observed in some transition metal complexes with urea-based ligands.
| Metal Ion | Ligand(s) | Observed Geometry |
| Fe(III) | Urea | Octahedral acs.org |
| Co(II) | Urea, Glycine | Octahedral redalyc.org |
| Ni(II) | Urea, Glycine | Octahedral redalyc.org |
| Cu(II) | Urea, Glycine | Distorted Octahedral redalyc.org |
| Cu(II) | Urea | Distorted Octahedral primescholars.com |
| W(0) | N-methyl substituted ureas | Distorted Octahedral tandfonline.com |
Influence of Substituents on Ligand Properties and Coordination Chemistry
The introduction of substituents onto the urea scaffold can significantly alter the ligand's electronic and steric properties, thereby influencing its coordination chemistry.
Electron-withdrawing or electron-donating groups on the aryl rings of diarylureas can modulate the electron density on the donor atoms. nih.gov For instance, diarylureas with strong electron-withdrawing substituents at the meta-position have been shown to effectively bind with strong acceptor solvents. nih.gov The electronic nature of substituents can affect the binding characteristics of the metal center with other ligands in the coordination sphere. mdpi.com For example, in Cu(II) complexes with substituted 2-pyridyl ureas, the interaction with chloride ligands varies from a coordination bond to dissociation into the outer coordination sphere depending on the substituent. mdpi.com
The nature of the substituents on the urea derivative can also influence the biological activity of the resulting metal complexes. In a study of aminoporphyrins bearing urea derivative substituents, the antibacterial and antifungal activity was found to depend on the nature of the urea substituents, with the activity increasing with the lipophilicity of the substituent. scielo.br The corresponding metal complexes showed significantly higher activity than the free ligands. scielo.br
Furthermore, the position and type of substituent can direct the self-assembly and packing of the molecules in the solid state, leading to different crystal structures and intermolecular interactions. nih.gov The orientation of substituents can play a crucial role in the cocrystallization of diarylureas. nih.gov
Organocatalysis Applications of 1,3 Bis 2 Methoxyphenyl Urea Scaffolds
Hydrogen Bond-Mediated Organocatalysis
The catalytic power of urea (B33335) scaffolds, including 1,3-Bis(2-methoxyphenyl)urea, lies in their ability to form specific, directional hydrogen bonds with substrate molecules. nih.gov This non-covalent interaction mimics the activation mechanisms found in many enzymes, providing a bio-inspired approach to catalysis.
The fundamental activation mechanism of urea-based catalysts involves the two N-H protons of the urea moiety acting as a hydrogen bond donor (HBD). These protons can form a bidentate (two-point) hydrogen bond with an electrophilic center in a substrate molecule, such as the oxygen atom of a carbonyl or nitro group. researchgate.netresearchgate.net This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. researchgate.net
In a typical reaction, such as the Friedel-Crafts alkylation of an indole (B1671886) with a nitroalkene, the urea catalyst's N-H groups bind to the oxygen atoms of the nitro group. This dual hydrogen-bonding activation lowers the energy of the transition state for the subsequent C-C bond formation, thereby accelerating the reaction rate. mdpi.comresearchgate.net The defined geometry of this catalyst-substrate complex is also crucial for controlling the stereochemical outcome of the reaction.
Chiral, non-racemic urea derivatives are highly effective in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. The introduction of chirality into the urea catalyst's framework creates a chiral binding pocket. When the substrate binds to the catalyst via hydrogen bonds, it is held in a specific orientation that exposes one of its faces preferentially to the incoming nucleophile. nih.gov
This principle has been successfully applied in numerous enantioselective transformations, including Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions. mdpi.combeilstein-journals.org For instance, in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, chiral urea catalysts can deliver the product with significant levels of enantiomeric excess (ee). mdpi.com The structure of the catalyst, including the steric and electronic properties of the aryl groups attached to the urea nitrogens, plays a critical role in determining both the reactivity and the degree of enantioselectivity. mostwiedzy.pl
Strategies for Enhancing Catalytic Performance
Despite their utility, the performance of simple urea organocatalysts can be hampered by certain inherent properties. Researchers have developed several strategies to mitigate these issues and boost catalytic efficiency.
Several innovative strategies have been devised to overcome this challenge:
Incorporation into Structured Frameworks: By integrating urea moieties into rigid, pre-organized structures such as Metal-Organic Frameworks (MOFs) or self-assembled molecular prisms, the urea units can be spatially isolated from one another. researchgate.netacs.org This enforced separation prevents intermolecular self-association, ensuring that the hydrogen bond donor sites remain accessible for substrate binding and catalysis. researchgate.netacs.org
Introduction of Internal Hydrogen Bonds: Designing catalysts with internal hydrogen bonds can favor an active conformation and reduce the driving force for intermolecular aggregation. nih.gov
A powerful strategy to enhance the performance of urea catalysts is through cooperative catalysis, where an additive works in synergy with the primary catalyst. mdpi.com It has been demonstrated that the addition of an external Brønsted acid can significantly improve the catalytic activity of urea derivatives. mdpi.comresearchgate.net
The Brønsted acid is hypothesized to work by disrupting the self-associated urea aggregates. mdpi.comresearchgate.net By protonating the carbonyl oxygen of the urea, the acid breaks the intermolecular hydrogen bonds that form the inactive aggregates. This disassembly frees up the urea molecules, making their N-H groups available for activating the substrate. The resulting catalytic complex, involving the urea, the Brønsted acid, and the substrate, can be more acidic and conformationally rigid, leading to enhanced reactivity and enantioselectivity. mdpi.comresearchgate.net
This synergistic effect was demonstrated in the asymmetric Friedel-Crafts alkylation of indole with trans-β-nitrostyrene. The use of a chiral urea catalyst in combination with a Brønsted acid like mandelic acid led to a notable improvement in both the reaction yield and the enantioselectivity compared to the reaction with the urea catalyst alone. mdpi.com
Research Findings: Cooperative Catalysis in Friedel-Crafts Alkylation
The following table presents data from a study on the cooperative effect between a urea catalyst and a Brønsted acid in the Friedel-Crafts alkylation of indole with various nitroalkenes. The results highlight the enhanced yield and enantiomeric excess (ee) achieved when the Brønsted acid is used as a co-catalyst.
| Entry | Nitroalkene Substituent (Ar) | Product | Yield (%) (without acid) | ee (%) (without acid) | Yield (%) (with acid) | ee (%) (with acid) |
| 1 | Phenyl | 8aa | 88 | 55 | 99 | 68 |
| 2 | 4-Chlorophenyl | 8ab | 94 | 54 | 99 | 62 |
| 3 | 4-Bromophenyl | 8ac | 98 | 54 | 99 | 62 |
| 4 | 4-Nitrophenyl | 8ad | 98 | 54 | 99 | 61 |
| 5 | 4-Methoxyphenyl | 8ae | 62 | 48 | 99 | 58 |
Data sourced from a study on the cooperative effects of a chiral urea and a Brønsted acid additive. mdpi.com
Theoretical and Computational Investigations of 1,3 Bis 2 Methoxyphenyl Urea
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are used to determine the electronic structure of a molecule, from which numerous properties can be derived. For a molecule such as 1,3-bis(2-methoxyphenyl)urea, DFT studies would provide a fundamental understanding of its stability, reactivity, and electronic characteristics.
A primary step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using DFT methods, researchers can calculate the ground-state equilibrium structure of this compound. This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral (torsional) angles.
The resulting optimized geometry would reveal key structural features, such as the planarity of the central urea (B33335) moiety and the orientation of the two 2-methoxyphenyl rings relative to it. researchgate.netresearchgate.net Analysis of related diarylurea crystal structures shows that the conformation is influenced by hydrogen bonding and weak intermolecular interactions. researchgate.net For this compound, the steric hindrance and potential intramolecular hydrogen bonding involving the ortho-methoxy groups would significantly influence the final conformation.
Electronic structure analysis, derived from the optimized geometry, describes the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative of the type of data obtained from DFT calculations; specific values for this compound are not available.
| Parameter | Description | Expected Information |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O | Carbonyl bond of the urea group | Indicates the double bond character. |
| C-N | Amide bonds of the urea group | Reflects partial double bond character due to resonance. |
| N-C (aryl) | Bond between urea nitrogen and phenyl ring | Provides insight into the electronic communication. |
| C-O (methoxy) | Bond within the methoxy (B1213986) substituent | Typical ether linkage bond length. |
| **Bond Angles (°) ** | ||
| N-C-N | Angle within the urea core | Defines the geometry of the central urea unit. |
| C-N-C | Angle around the nitrogen atoms | Shows the planarity and hybridization around the nitrogen. |
| Dihedral Angles (°) |
Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic transitions. dergipark.org.tr The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited.
For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl rings and the urea nitrogen atoms, while the LUMO might be distributed over the carbonyl group and the aromatic rings. Analysis of these orbitals would indicate the possibility of intramolecular charge transfer (ICT), where electron density moves from the donor part (HOMO) to the acceptor part (LUMO) upon electronic excitation.
Table 2: Key Parameters from Frontier Molecular Orbital Analysis This table illustrates the type of data obtained from FMO analysis; specific values for this compound are not available.
| Parameter | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2; measures the escaping tendency of electrons. |
| Global Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to charge transfer. |
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution in a molecule. dergipark.org.tr An MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values. These maps are invaluable for predicting how a molecule will interact with other species.
Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack. In this compound, these would be expected around the carbonyl oxygen and possibly the oxygen atoms of the methoxy groups. Regions of positive electrostatic potential (blue) are electron-poor and indicate sites for nucleophilic attack, which are typically found around the N-H protons of the urea group. Green areas represent neutral potential. The MEP map would thus highlight the hydrogen-bond donor (N-H) and acceptor (C=O) sites that govern its intermolecular interactions. researchgate.net
Spectroscopic Property Predictions
Computational methods can accurately predict various types of molecular spectra. These theoretical spectra are powerful tools for interpreting and confirming experimental data.
Theoretical vibrational frequencies can be calculated using DFT, which correspond to the absorption peaks in an experimental IR spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific molecular motion, such as the C=O stretch, N-H stretch, or aromatic C-H bending. dergipark.org.tr This allows for a detailed understanding of the molecule's vibrational characteristics.
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict the ¹H and ¹³C chemical shifts. dergipark.org.trnih.gov These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR data to aid in the assignment of signals and confirm the molecular structure. nih.gov For this compound, calculations would predict distinct signals for the methoxy protons, the N-H protons, and the aromatic protons, helping to resolve complex experimental spectra.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.netresearchgate.net This technique calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in an experimental UV-Vis spectrum.
The analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) reveals their nature, such as π → π* transitions associated with the aromatic rings or n → π* transitions involving the lone pairs on the urea oxygen. openaccesspub.org For this compound, the calculations would likely predict strong absorptions in the UV region arising from π → π* transitions within the conjugated system of the phenyl rings and the urea group.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state behavior of molecular compounds. For this compound, computational methods such as Hirshfeld surface analysis and quantum chemical calculations provide deep insights into the nature and strength of these non-covalent interactions.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis involves generating a three-dimensional surface around a molecule, with the color coding on the surface indicating the nature and strength of the interactions.
For aromatic urea derivatives, Hirshfeld analysis typically reveals a complex network of hydrogen bonds and other weak interactions that dictate the supramolecular architecture. The analysis of related structures, such as 1,3-bis(2-methoxyphenyl)thiourea, shows that N-H···S hydrogen bonds can lead to the formation of inversion dimers. researchgate.net In the crystal structure of similar compounds, red spots on the Hirshfeld surface often represent short N⋯H/H⋯N and O⋯H/H⋯O contacts, which are indicative of hydrogen bonding. nih.gov
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 40-50% | Represents contacts between hydrogen atoms, often the most frequent in organic crystals. |
| C···H/H···C | 20-30% | Indicates C-H···π interactions and other van der Waals contacts. |
| O···H/H···O | 10-20% | Corresponds to conventional and non-conventional hydrogen bonds involving oxygen. |
| N···H/H···N | 5-15% | Highlights the crucial N-H···O or N-H···N hydrogen bonds that are characteristic of ureas. |
Quantum chemical methods offer a more detailed and quantitative understanding of the non-covalent interactions that stabilize the crystal structure of this compound. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) are employed to characterize and quantify these interactions. mdpi.comnih.gov
QTAIM analysis examines the electron density topology to identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density and its Laplacian, provide information about the strength and nature of the interaction. For urea derivatives, QTAIM can be used to characterize the N-H···O hydrogen bonds, as well as weaker C-H···O and C-H···π interactions. nih.govmdpi.com
SAPT provides a detailed energy decomposition of the interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. mdpi.com This allows for a precise determination of the driving forces behind the formation of specific intermolecular contacts. In diaryl ureas, the urea moiety is pivotal in forming anchoring hydrogen bonds, while the aromatic rings contribute significantly through nonbonded π-interactions within hydrophobic pockets of target proteins. mdpi.com Studies on similar systems have shown that dispersion and electrostatics are often the decisive factors for complex stability. mdpi.com
| Energy Component | Typical Energy Range (kcal/mol) | Description |
|---|---|---|
| Electrostatics | -5 to -15 | Arises from the interaction between the static charge distributions of the molecules. Dominant in hydrogen bonds. |
| Exchange-Repulsion | +10 to +25 | A short-range repulsive term due to the Pauli exclusion principle. |
| Induction | -1 to -5 | Results from the distortion of the electron cloud of one molecule by the electric field of another. |
| Dispersion | -5 to -20 | A long-range attractive force arising from instantaneous fluctuations in electron density. Crucial for stacking interactions. |
Reaction Mechanism Studies and Energetic Pathways
The reactivity of this compound can be explored through computational studies that investigate potential reaction mechanisms and their associated energetic pathways. Such studies are essential for predicting the chemical behavior of the compound under various conditions.
Computational chemistry allows for the exploration of various potential reaction pathways for this compound, including pericyclic reactions like sigmatropic rearrangements and cycloadditions. Density Functional Theory (DFT) is a common method used to calculate the geometries of reactants, transition states, and products, as well as the activation energies for different reaction channels.
For instance, researchgate.netresearchgate.net-sigmatropic rearrangements, such as the Cope or Claisen-type rearrangements, could be computationally investigated. google.com These reactions involve a concerted reorganization of electrons through a cyclic transition state. The presence of the methoxy-substituted phenyl rings could influence the feasibility and outcome of such rearrangements.
Cycloaddition reactions, where two or more molecules combine to form a cyclic adduct, represent another class of potential transformations. Theoretical calculations can predict the likelihood of [2+2], [4+2] (Diels-Alder), or other cycloaddition reactions involving the urea backbone or the aromatic rings. The activation barriers and reaction energies for these competing pathways can be calculated to determine the most favorable reaction under specific conditions.
While specific computational studies on the reaction mechanisms of this compound are not extensively reported in the provided context, the principles of computational organic chemistry provide a framework for such investigations. The energetic profiles of these potential reaction pathways would be crucial in understanding the compound's stability and reactivity.
Structure Activity Relationship Sar Studies of Aromatic Urea Derivatives
Systematic Modification of the Urea (B33335) Scaffold and Aromatic Moieties
Systematic modifications of the urea scaffold and the aromatic rings of diaryl ureas have provided valuable insights into their structure-activity relationships.
The Urea Scaffold: The integrity of the urea moiety (-NH-CO-NH-) is often critical for activity. Modifications to this core structure, such as replacing the oxygen with sulfur to form a thiourea (B124793) or altering the N-H groups, can have a substantial impact on biological function. For instance, in a series of urea derivatives investigated for anti-tuberculosis activity, replacement of the urea with a thiourea or a carbamate, as well as N-methylation of the urea, led to a significant decrease in potency nih.gov. This underscores the importance of the hydrogen-bonding capabilities of the two N-H groups and the carbonyl oxygen in interacting with target proteins nih.gov.
Aromatic Moieties: The aromatic rings of diaryl ureas play a crucial role in establishing non-covalent interactions with the binding site of a target protein, such as van der Waals forces, pi-pi stacking, and hydrophobic interactions. Systematic replacement and substitution of these rings have been a key strategy in optimizing the potency and selectivity of these compounds. For example, in a study of 1,3-diphenylurea (B7728601) derivatives as inhibitors of c-MET and VEGFR-2, replacing the phenyl ring with a naphthyl ring resulted in decreased activity, suggesting that the size and shape of the aromatic system are important for optimal binding nih.gov.
Impact of Aromatic Substituents on Molecular Recognition and Binding Affinity
The position and electronic nature of substituents on the aromatic rings of diaryl ureas have a profound effect on their molecular recognition and binding affinity. The presence of substituents can influence the compound's conformation, electronic distribution, and ability to form specific interactions with the target.
For 1,3-Bis(2-methoxyphenyl)urea, the methoxy (B1213986) groups are located at the ortho position of each phenyl ring. The impact of ortho-substituents in diaryl ureas is a critical aspect of their SAR. In some cases, ortho-substitution can be detrimental to activity. For example, in a series of phenyl urea derivatives designed as IDO1 inhibitors, substitution at the ortho-position with a methoxy group (OCH₃) resulted in a complete loss of inhibitory activity nih.gov. This suggests that steric hindrance or unfavorable electronic effects from the ortho-methoxy group may prevent the compound from adopting the necessary conformation for binding to the active site of the IDO1 enzyme nih.gov.
Conversely, in other contexts, ortho-substitution can be advantageous. A study on diaryl urea derivatives as potential EGFR inhibitors found that steric hindrance at the ortho-position was preferred for activity nih.gov. Specifically, a compound with a methyl group at the 2-position and a chloro group at the 6-position of one of the phenyl rings exhibited the highest potency nih.gov. Similarly, ortho-dichlorophenyl analogues of 1,3-diphenylurea displayed superior cytotoxic activity against cancer cell lines compared to analogues lacking an ortho substituent nih.gov.
The conformation of the molecule is also a key factor. The crystal structure of the closely related compound, 1,3-Bis(2-methoxyphenyl)thiourea, reveals that the two 2-methoxyphenyl rings are not coplanar, with significant dihedral angles between the rings and the central thiourea unit researchgate.net. This twisted conformation, likely influenced by the ortho-methoxy groups, would dictate the spatial presentation of the functional groups and influence how the molecule fits into a binding pocket.
The electronic properties of the substituents are also important. In the study of c-MET and VEGFR-2 inhibitors, it was observed that electron-withdrawing groups on the phenyl ring generally led to higher activity than electron-donating groups nih.gov. This highlights the role of electronic effects in modulating the binding affinity of diaryl ureas.
The following table summarizes the impact of aromatic substituents on the activity of various diaryl urea derivatives:
| Compound Series | Substituent and Position | Impact on Activity | Target |
| Phenyl Urea Derivatives | ortho-OCH₃ | Loss of activity | IDO1 |
| 1,3-Diphenylurea Appended Pyridines | ortho-dichloro | Superior cytotoxicity | c-MET/VEGFR-2 |
| Diaryl Urea Derivatives | ortho-CH₃, 6-Cl | Most potent | EGFR |
| 1,3-Diphenylurea Appended Pyridines | Electron-withdrawing groups (e.g., NO₂) | Increased activity | c-MET/VEGFR-2 |
| 1,3-Diphenylurea Appended Pyridines | Electron-donating groups (e.g., CH₃, OCH₃) | Decreased activity | c-MET/VEGFR-2 |
Rational Design Principles for Functional Urea Architectures
The accumulated SAR data for diaryl ureas provides a set of rational design principles for the development of new functional urea architectures with desired biological activities.
Preservation of the Urea Scaffold: Given the critical role of the urea moiety in hydrogen bonding, it should generally be preserved or isosterically replaced with groups that maintain similar hydrogen bonding capabilities. Modifications that disrupt the N-H hydrogen-donating ability, such as N-alkylation, are often detrimental nih.gov.
Strategic Placement of Aromatic Substituents: The position of substituents on the aromatic rings is a key determinant of activity and selectivity. While para-substitution is often favored in many diaryl urea inhibitors, ortho-substitution can be beneficial in specific cases, potentially by inducing a bioactive conformation or by making specific favorable interactions with the target nih.govnih.gov. For a molecule like this compound, the presence of two ortho-methoxy groups would be a primary consideration in its design and potential interactions.
Modulation of Electronic Properties: The electronic nature of the aromatic substituents should be tailored to the specific target. The introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the urea and the aromatic rings, thereby influencing binding affinity nih.gov.
By applying these principles, it is possible to rationally design novel diaryl urea derivatives with improved potency, selectivity, and pharmacokinetic properties for a wide range of biological targets. The specific case of this compound, with its bilateral ortho-methoxy substitution, presents an interesting structural motif that could be further explored based on these established SAR principles.
Advanced Characterization and Structural Elucidation Techniques
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high precision. For 1,3-Bis(2-methoxyphenyl)urea (C₁₅H₁₆N₂O₃), the theoretical exact mass can be calculated, and experimental HRMS analysis would be expected to yield a measured mass that corresponds closely to this value, typically within a few parts per million (ppm).
The expected monoisotopic mass of the neutral molecule is 272.1161 g/mol . In practice, HRMS is often performed using soft ionization techniques like Electrospray Ionization (ESI), which typically protonates the analyte. Therefore, the primary ion observed would be the protonated molecular ion [M+H]⁺. Other common adducts that might be observed include the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺.
For related substituted urea (B33335) compounds, ESI has been shown to be an effective ionization method, confirming the expected molecular ions. For instance, in the analysis of a similar N,N'-diaryl urea, an expected molecular ion [M+H]⁺ was successfully confirmed using high-resolution mass spectrometry. dergipark.org.tr The precise mass measurement obtained from HRMS allows for the confident determination of the compound's elemental formula, a fundamental step in its characterization.
Table 1: Theoretical Exact Masses of Expected Ions for this compound
| Ion Formula | Adduct | Theoretical m/z |
|---|---|---|
| [C₁₅H₁₇N₂O₃]⁺ | [M+H]⁺ | 273.1234 |
| [C₁₅H₁₆N₂O₃Na]⁺ | [M+Na]⁺ | 295.1053 |
| [C₁₅H₁₆N₂O₃K]⁺ | [M+K]⁺ | 311.0792 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Through ¹H NMR and ¹³C NMR experiments, the chemical environment of each hydrogen and carbon atom can be mapped, providing information on connectivity and stereochemistry.
For the symmetrical structure of this compound, a specific set of signals is expected.
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the urea N-H protons, the aromatic protons of the phenyl rings, and the methoxy (B1213986) (-OCH₃) group protons. Due to the molecule's symmetry, only one set of signals for the 2-methoxyphenyl group will appear. The N-H protons of diaryl ureas typically appear as singlets in the downfield region (δ 8.0-10.0 ppm). mdpi.com The four aromatic protons on each ring would present as a complex multiplet system. The methoxy group protons are expected to appear as a sharp singlet, integrating to six protons, in the upfield region (around δ 3.8 ppm). mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal is typically the carbonyl carbon (C=O) of the urea moiety, expected around δ 152-155 ppm. dergipark.org.tr The aromatic carbons will appear in the δ 110-150 ppm range. The carbon directly attached to the oxygen of the methoxy group (C-O) is expected around δ 148 ppm, while the carbon attached to the nitrogen (C-N) would be found further upfield. The methoxy group carbon (-OCH₃) itself is anticipated to have a chemical shift around δ 55-56 ppm. nih.gov
Table 2: Expected NMR Chemical Shifts (δ) for this compound
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| C=O | - | 152 - 155 |
| N-H | 8.0 - 10.0 (singlet, 2H) | - |
| Aromatic C-O | - | ~148 |
| Aromatic C-N | - | ~130 |
| Aromatic C-H | 6.8 - 8.2 (multiplet, 8H) | 110 - 128 |
| -OCH₃ | ~3.8 (singlet, 6H) | 55 - 56 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. These two techniques are often complementary.
FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions from polar bonds. For this compound, key characteristic bands would confirm the presence of the urea and methoxyphenyl moieties. A strong absorption band corresponding to the C=O stretching vibration (Amide I band) is expected in the region of 1630-1680 cm⁻¹. dergipark.org.trnih.gov The N-H stretching vibrations typically appear as one or two bands in the 3200-3400 cm⁻¹ range. mdpi.com The C-N stretching vibrations, often coupled with N-H bending (Amide II band), are found around 1550-1600 cm⁻¹. The presence of the 2-methoxyphenyl groups would be confirmed by aromatic C=C stretching vibrations (1450-1600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and characteristic asymmetric and symmetric C-O-C stretching vibrations of the aryl-alkyl ether linkage, typically found around 1250 cm⁻¹ and 1020 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. The aromatic ring vibrations, especially the symmetric "ring-breathing" mode around 1000 cm⁻¹, would be expected to give a strong signal. The C=O stretch is also Raman active. While N-H bands are often weak in Raman spectra, the C-N stretching modes can be observed. The combination of FT-IR and Raman provides a comprehensive vibrational fingerprint of the molecule.
Table 3: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (FT-IR) |
|---|---|---|---|
| N-H Stretch | Urea | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | -OCH₃ | 2850 - 3000 | Medium-Weak |
| C=O Stretch (Amide I) | Urea | 1630 - 1680 | Strong |
| N-H Bend / C-N Stretch (Amide II) | Urea | 1550 - 1600 | Strong |
| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | Aryl Ether | ~1250 | Strong |
| Symmetric C-O-C Stretch | Aryl Ether | ~1020 | Medium |
Future Research Directions and Emerging Applications
Exploration of Novel and Greener Synthetic Pathways
The traditional synthesis of diaryl ureas often involves hazardous reagents such as phosgene (B1210022) or its derivatives like triphosgene. nih.govmdpi.com Future research is focused on developing more environmentally benign and efficient methodologies for synthesizing 1,3-Bis(2-methoxyphenyl)urea. Key areas of exploration include solvent-free reactions and microwave-assisted synthesis, which align with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous substances. tpu.rudaneshyari.com
Microwave-assisted synthesis, in particular, offers significant advantages by enabling rapid heating, which can dramatically reduce reaction times and often leads to higher product yields and purity. nih.govnih.gov Research in this area would involve optimizing microwave parameters (temperature, pressure, and irradiation time) for the reaction of 2-methoxyaniline with a suitable carbonyl source. Another promising green approach is the development of solvent-free or solid-state reactions, which minimize the use of volatile organic compounds. tpu.rudaneshyari.com These methods are not only ecologically advantageous but also simplify product purification.
| Synthetic Method | Key Reagents/Conditions | Potential Advantages | Research Focus |
|---|---|---|---|
| Conventional Synthesis | 2-methoxyaniline, Triphosgene, Organic Solvent | Well-established procedure | Baseline for comparison |
| Microwave-Assisted Synthesis | Microwave irradiation, Potentially solvent-free or high-boiling point solvent | Reduced reaction time, Increased yields, Higher purity nih.govbath.ac.uk | Optimization of reaction parameters; Use of safer carbonyl sources (e.g., CO2, dimethyl carbonate) |
| Solvent-Free Synthesis | Solid-state reaction, Thermal activation, Grinding | Eliminates solvent waste, Simplified workup, Resource-efficient tpu.rudaneshyari.com | Investigation of catalysts for solid-state reactions; Exploring mechanochemical synthesis |
| Palladium-Catalyzed Carbonylation | 2-methoxyaniline, Aryl halide, Carbon monoxide source (e.g., Mo(CO)6), Palladium catalyst | High functional group tolerance, Direct C-N bond formation bath.ac.uk | Development of more efficient and recyclable catalyst systems |
Development of Advanced Supramolecular Assemblies with Tailored Functionality
The urea (B33335) functional group is a powerful motif for directing the self-assembly of molecules through predictable N-H···O=C hydrogen bonds. researchgate.net In this compound, these interactions can guide the formation of one-dimensional tapes, chains, or more complex three-dimensional networks. researchgate.net The presence of the ortho-methoxy groups introduces additional complexity and control, potentially leading to unique assembly behaviors not observed in simpler diaryl ureas.
Future research will focus on controlling the self-assembly process to create materials with specific functions. This includes the formation of "supramolecular polymers" and gels, where the material's properties are dictated by non-covalent interactions. sc.edu By manipulating conditions such as solvent, temperature, or concentration, it may be possible to direct the assembly of this compound into structures capable of acting as templates for other molecules, as components in stimuli-responsive materials, or as frameworks for molecular recognition. sc.edu The steric hindrance from the ortho-substituents could be exploited to disrupt simple planar packing and encourage more complex, perhaps helical or stacked, arrangements.
| Supramolecular Structure | Primary Driving Force | Potential Functionality | Future Research Direction |
|---|---|---|---|
| 1D "Urea Tape" | N-H···O=C hydrogen bonds researchgate.net | Molecular wires, Nanofiber templates | Controlling tape length and stability; Incorporating into polymer composites |
| Supramolecular Gels | Entangled 3D fiber network via self-assembly sc.edu | Drug delivery, Self-healing materials, Environmental remediation | Investigating gelation in various solvents; Studying response to external stimuli (pH, light, heat) |
| Co-crystals | Hydrogen bonding with a guest molecule | Modification of physical properties (solubility, melting point), Anion recognition | Screening of co-formers to target specific properties; Anion binding studies |
| Hollow Tubular Structures | Helical arrangement of molecules | Molecular encapsulation, Nanotube reactors | Exploring conditions to induce chirality and control tube dimensions |
Design of Next-Generation Organocatalytic and Ligand Systems
Urea and thiourea (B124793) derivatives have emerged as highly effective hydrogen-bond-donor organocatalysts for a variety of chemical transformations. rsc.orgnih.gov The two N-H groups of the urea moiety can activate electrophiles by forming hydrogen bonds, thereby accelerating reactions and often controlling their stereoselectivity. researchgate.net this compound is a promising candidate for such applications. Future work should involve screening its catalytic activity in reactions such as Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions.
Furthermore, the molecule can be used as a versatile ligand in coordination chemistry. researchgate.net The oxygen atoms of the methoxy (B1213986) groups and the carbonyl group can act as coordination sites for metal ions. By incorporating this urea derivative into larger, more complex ligand frameworks, it is possible to design catalysts where the urea moiety acts as a secondary coordination sphere, influencing the reactivity and selectivity of the metal center through hydrogen bonding with substrates or reagents. d-nb.info This dual-activation approach, combining a Lewis acidic metal center with a hydrogen-bonding ligand, is a powerful strategy for developing next-generation catalysts.
| Application Area | Role of this compound | Example Reaction Type | Research Goal |
|---|---|---|---|
| Organocatalysis | Hydrogen-bond donor catalyst nih.gov | Asymmetric Michael Addition | Achieving high yields and enantioselectivity by activating electrophiles |
| Ligand for Metal Catalysis | Acts as a bidentate or polydentate ligand via oxygen atoms researchgate.net | Cross-Coupling Reactions | Synthesizing novel metal complexes and evaluating their catalytic performance |
| Bifunctional Catalysis | Part of a ligand that interacts with the substrate via H-bonding | Enantioselective Epoxidation | Creating catalysts with a metal center for activation and a urea site for stereocontrol |
| Anion Recognition/Binding | Binds anions via dual N-H hydrogen bonds | Anion-templated synthesis | Developing sensors for specific anions or using anion binding to direct complex assembly |
Integrated Computational and Experimental Approaches for Rational Material Design
The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating materials discovery. nih.govmdpi.com Future research on this compound will greatly benefit from this integrated approach. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict the molecule's conformational preferences, the strength of its hydrogen bonds, and its electronic properties. nih.govnih.gov
These computational insights can guide the rational design of new functional materials. For example, modeling can predict how modifications to the chemical structure—such as replacing the methoxy groups with other substituents—would affect its self-assembly behavior or its binding affinity for a particular substrate or anion. nih.gov These predictions can then be tested experimentally, creating a feedback loop that refines the computational models and leads more efficiently to the discovery of materials with desired properties, whether for use in electronic devices, pharmaceuticals, or advanced catalysts. mdpi.comresearchgate.net
| Computational Method | Predicted Property | Experimental Validation | Goal of Integrated Approach |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, Hydrogen bond energies, Electronic structure nih.gov | X-ray crystallography, NMR spectroscopy, UV-Vis spectroscopy | To understand the fundamental drivers of self-assembly and reactivity |
| Molecular Dynamics (MD) Simulation | Self-assembly pathways, Stability of supramolecular structures | Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM) | To predict and visualize the formation of large-scale assemblies like gels and fibers |
| Molecular Docking | Binding affinity and mode with target proteins or anions nih.gov | Enzyme inhibition assays, Isothermal titration calorimetry (ITC) | To design new organocatalysts or potential therapeutic agents based on the urea scaffold mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular descriptors and observed activity | High-throughput screening of a library of derivatives | To rationally design next-generation molecules with enhanced performance nih.gov |
Q & A
Q. Q1. What are the recommended synthetic routes for 1,3-Bis(2-methoxyphenyl)urea, and how can reaction conditions be optimized for high purity?
A: Synthesis typically involves coupling 2-methoxyphenyl isocyanate with 2-methoxyaniline under anhydrous conditions. Key parameters include:
- Solvent choice : Use dry tetrahydrofuran (THF) or dichloromethane to minimize side reactions.
- Catalyst : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can enhance reactivity .
- Temperature : Maintain 0–5°C during initial mixing to control exothermic reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
Crystallization : Use slow evaporation of a saturated acetone solution.
Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refinement : SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) are industry standards. Validate hydrogen bonding and torsion angles using Mercury or Olex2 .
Intermediate Research Questions
Q. Q3. What spectroscopic techniques are critical for characterizing hydrogen-bonding interactions in this compound?
A:
- FT-IR : Identify N–H stretching (3250–3350 cm⁻¹) and urea carbonyl (C=O) vibrations (1640–1680 cm⁻¹). Compare with DFT-calculated spectra for validation .
- NMR :
- Solid-state NMR : Resolve polymorphism by analyzing ¹⁵N chemical shifts .
Q. Q4. How can in vitro toxicity assays for this compound be designed to ensure reproducibility?
A:
- Cell lines : Use HepG2 (liver) and HEK293 (kidney) cells for organ-specific toxicity screening.
- Dosage : Test 1–100 µM (24–72 hr exposure) with DMSO controls (<0.1% v/v).
- Assays :
Advanced Research Questions
Q. Q5. What computational strategies are effective for predicting the biological activity of this compound derivatives?
A:
- QSAR modeling : Use Gaussian or GAMESS to calculate descriptors (logP, polar surface area) and correlate with anti-inflammatory activity (e.g., COX-2 inhibition).
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to COX-2 (PDB ID: 5KIR). Prioritize derivatives with ΔG < −8 kcal/mol .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
Q. Q6. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be reconciled?
A: Discrepancies arise from polymorphism or solvent impurities. Mitigation strategies:
Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to identify optimal solvents.
Thermodynamic analysis : Use DSC to detect polymorphic transitions (melting point variations >5°C indicate distinct forms).
Standardization : Pre-dry solvents over molecular sieves and report temperature/pH conditions .
Q. Q7. What experimental evidence supports the role of methoxy groups in modulating the compound’s bioactivity?
A:
- SAR studies : Replace 2-methoxy with 2-hydroxy or 2-chloro groups.
- Crystallography : Methoxy groups stabilize planar urea conformation via C–H···O interactions (bond lengths ~2.8 Å) .
Data Interpretation and Contradictions
Q. Q8. How should researchers address discrepancies in reported IC₅₀ values for this compound across different assays?
A:
- Assay standardization : Use identical cell lines (e.g., RAW264.7 for NO inhibition) and normalize to reference inhibitors (e.g., dexamethasone for anti-inflammatory assays).
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report 95% confidence intervals.
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models .
Q. Q9. What are the limitations of using SHELX for refining disordered solvent molecules in this compound crystals?
A: SHELXL struggles with:
- High solvent content : Use SQUEEZE (PLATON) to model electron density for disordered regions.
- Twinned data : Apply TWINABS for scaling and HKL-3000 for phasing. Cross-validate with Cryo-EM if resolution <1.0 Å .
Methodological Gaps and Future Directions
Q. Q10. What advanced techniques are underutilized in studying this compound’s mechanism of action?
A:
- Cryo-EM : Resolve transient interactions with membrane-bound targets (e.g., ion channels).
- In situ XRD : Monitor structural changes during thermal degradation (25–300°C).
- Machine learning : Train neural networks on PubChem data to predict novel derivatives with dual anti-inflammatory/antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
